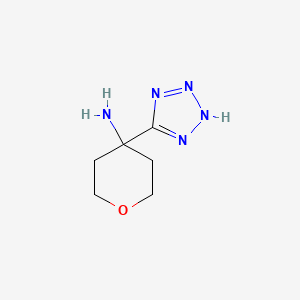

4-(1h-1,2,3,4-Tetrazol-5-yl)oxan-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2H-tetrazol-5-yl)oxan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O/c7-6(1-3-12-4-2-6)5-8-10-11-9-5/h1-4,7H2,(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAKKFLWRJLLCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=NNN=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 1h 1,2,3,4 Tetrazol 5 Yl Oxan 4 Amine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis of 4-(1H-1,2,3,4-tetrazol-5-yl)oxan-4-amine (1) suggests a logical disconnection strategy centered on the formation of the tetrazole ring. The most common and reliable method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide source with a nitrile precursor. nih.govacs.org This approach points to a key intermediate, 4-aminotetrahydro-2H-pyran-4-carbonitrile (2), also known as 4-amino-4-cyano-oxane.

The synthesis of this key intermediate (2) can be envisioned from a more readily available starting material, tetrahydropyran-4-one (3). The simultaneous introduction of the amino and cyano functionalities at the C4 position can be achieved through a Strecker-type reaction, a well-established method for producing α-aminonitriles from ketones. patsnap.com This retrosynthetic pathway provides a convergent and efficient route to the target compound, breaking it down into manageable synthetic steps based on reliable and high-yielding chemical transformations.

Figure 1: Proposed retrosynthetic pathway for this compound.

Figure 1: Proposed retrosynthetic pathway for this compound.Approaches to 1,2,3,4-Tetrazole Ring Formation

The transformation of the nitrile group in the key intermediate, 4-aminotetrahydro-2H-pyran-4-carbonitrile, into the tetrazole ring is the final and crucial step in the proposed synthesis. Several robust methodologies exist for this conversion.

The most prevalent method for constructing the 5-substituted 1H-tetrazole ring is the 1,3-dipolar cycloaddition (often termed a [3+2] cycloaddition) between an organonitrile and an azide. nih.govsemanticscholar.org This reaction is highly efficient for converting a nitrile, such as in the proposed intermediate (2), into the corresponding tetrazole. acs.org The reaction typically involves treating the nitrile with an azide source, like sodium azide (NaN₃), often in the presence of a catalyst and a suitable solvent. nih.gov While the reaction can proceed thermally, the use of catalysts is common to improve yields and reduce reaction times, especially for nitriles bearing electron-donating groups which may be less reactive. nih.gov

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. acs.orgnih.gov The Ugi tetrazole four-component reaction (UT-4CR) is a prominent example, which combines an isocyanide, an oxo component, an amine, and hydrazoic acid (HN₃) to generate α-aminomethyl tetrazoles. nih.govsemanticscholar.org While not directly applicable to the final step from the proposed nitrile intermediate (2), MCRs represent a powerful alternative strategy for generating diverse tetrazole-containing scaffolds from simpler starting materials in a convergent manner. researchgate.net

To overcome the activation barrier associated with the cycloaddition of azides to nitriles, various catalytic systems have been developed. acs.orgnih.gov These catalysts activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. organic-chemistry.org Both Lewis acids and Brønsted acids have proven effective. organic-chemistry.orgtandfonline.com Metals such as zinc, copper, and cobalt have been widely used to catalyze this transformation. nih.govorganic-chemistry.org For instance, zinc salts are effective catalysts for the reaction in water, accommodating a broad range of nitrile substrates. organic-chemistry.org The use of solid acid catalysts like sulfamic acid has also been reported, offering advantages such as easy handling, reusability, and milder reaction conditions. tandfonline.com

Table 1: Selected Catalysts for Tetrazole Synthesis from Nitriles and Sodium Azide

| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Zinc Bromide (ZnBr₂) | Water | 100 | High | organic-chemistry.org |

| Cobalt(II) Complex | DMSO | 110 | >90 | acs.orgnih.gov |

| Sulfamic Acid | DMF | 120 | 85-98 | tandfonline.com |

| Triethylamine Hydrochloride | DMF | 110-130 | Good to Excellent | tandfonline.com |

| Indium(III) Chloride (InCl₃) | N/A | N/A | Good | tandfonline.com |

Synthesis of the Oxane (Tetrahydropyran) Ring System

The oxane (tetrahydropyran) ring is a common scaffold in many natural products and pharmaceuticals. nih.gov Its synthesis can be achieved through various cyclization strategies. For the specific target compound, the focus is on constructing a tetrahydropyran ring substituted at the 4-position with both an amino and a cyano group.

The synthesis of the key intermediate, 4-aminotetrahydro-2H-pyran-4-carbonitrile, can be efficiently accomplished from tetrahydropyran-4-one via a Strecker amino acid synthesis. A documented procedure involves reacting tetrahydropyran-4-one with ammonium carbonate and sodium cyanide in a mixture of water and ethanol. patsnap.com This one-pot reaction first forms a hydantoin intermediate, which can then be hydrolyzed to yield the desired α-aminonitrile structure.

Alternatively, the tetrahydropyran ring itself can be formed through intramolecular cyclization reactions. The Prins cyclization is a powerful method for constructing tetrahydropyran rings, typically involving the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. rsc.orgacs.orgbeilstein-journals.org This reaction proceeds via an oxocarbenium ion intermediate, which is then trapped by an internal nucleophile to form the six-membered ring. beilstein-journals.org While this provides a general route to substituted oxanes, significant functional group manipulation would be required to install the specific 4-amino-4-cyano substitution pattern needed for the target molecule. Other methods for oxane synthesis include the intramolecular hydroalkoxylation of δ-hydroxy olefins, which can be catalyzed by various transition metals. organic-chemistry.org

Stereoselective Synthesis Considerations for the Oxane Core

The stereochemical configuration of the oxane (tetrahydropyran) core is a critical determinant of the biological activity of the final compound. Consequently, synthetic strategies that afford high levels of stereocontrol are of paramount importance. A number of methods have been developed for the stereoselective synthesis of substituted tetrahydropyrans.

Prins-type cyclization reactions, for instance, represent a powerful tool for the construction of the oxane ring with defined stereochemistry. These reactions involve the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The stereochemical outcome of the cyclization can be controlled by the choice of catalyst and reaction conditions, often leading to the formation of cis- or trans-2,6-disubstituted tetrahydropyrans with high diastereoselectivity. researchgate.net

Another effective strategy is the intramolecular hydroalkoxylation of δ-hydroxy olefins. This reaction can be catalyzed by various transition metals, such as platinum or gold, and allows for the stereocontrolled formation of the cyclic ether. organic-chemistry.org The stereochemistry of the newly formed C-O bond can be influenced by the substrate's existing stereocenters and the nature of the catalyst.

Furthermore, Lewis acid-catalyzed tandem nucleophilic addition/oxa-Michael reactions have been employed for the synthesis of cis-2,6-disubstituted tetrahydropyran derivatives in good yields and with excellent diastereoselectivities. researchgate.net This approach allows for the construction of tetrahydropyran rings with multiple stereocenters in a highly stereoselective manner.

The following table summarizes some of the key methods for the stereoselective synthesis of the oxane core:

| Method | Catalyst/Reagent | Key Features | Reference |

| Prins-type Cyclization | InCl₃, Phosphomolybdic acid | High diastereoselectivity for polysubstituted tetrahydropyrans. | organic-chemistry.org |

| Intramolecular Hydroalkoxylation | Platinum or Gold complexes | Tolerates various functional groups. | organic-chemistry.org |

| Tandem Nucleophilic Addition/Oxa-Michael Reaction | Lewis Acids | Excellent diastereoselectivities for cis-2,6-disubstituted tetrahydropyrans. | researchgate.net |

Introduction of the Amine Functionality

The introduction of the amine group at the C4 position of the oxane ring is a crucial step in the synthesis of the target molecule. This can be achieved through direct amination reactions or via the transformation of a suitable precursor.

Amination Reactions and Precursor Transformations

Direct amination of the oxane ring at the C4 position can be challenging. A more common approach involves the use of a precursor molecule containing a suitable leaving group at the C4 position, which can then be displaced by an amine nucleophile. For example, a 4-hydroxyoxane derivative can be converted to a mesylate or tosylate, followed by nucleophilic substitution with ammonia or a protected amine equivalent.

Reductive amination of a 4-oxanone (tetrahydropyran-4-one) precursor is another widely used method. This reaction involves the condensation of the ketone with an amine, such as ammonia or a primary amine, to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride.

Functional Group Interconversions for Amine Installation

Functional group interconversions provide a versatile alternative for the installation of the amine functionality. These methods involve the transformation of a non-amine functional group at the C4 position into an amine.

One of the most common strategies is the reduction of a 4-azidooxane derivative. The azide group can be introduced via nucleophilic substitution of a suitable leaving group with sodium azide. The subsequent reduction of the azide to the primary amine can be achieved with high efficiency using various reagents, such as lithium aluminum hydride, catalytic hydrogenation (e.g., H₂/Pd-C), or the Staudinger reaction (using triphenylphosphine followed by hydrolysis).

The following table provides an overview of common functional group interconversions for amine synthesis:

| Precursor Functional Group | Reagent(s) for Conversion | Product |

| Azide (-N₃) | H₂, Pd/C or LiAlH₄ | Primary Amine (-NH₂) |

| Nitrile (-CN) | LiAlH₄ or H₂, Raney Ni | Primary Amine (-CH₂NH₂) |

| Amide (-CONH₂) | LiAlH₄ or Br₂, NaOH (Hofmann) | Primary Amine (-NH₂) |

| Oxime (=NOH) | H₂, Raney Ni or Na/EtOH | Primary Amine (-CHNH₂) |

Total Synthesis Pathways for this compound

A plausible total synthesis of this compound would involve a convergent approach, where the stereochemically defined 4-aminooxane core is synthesized first, followed by the construction of the tetrazole ring.

A potential synthetic route could commence with the synthesis of a 4-oxanone precursor. Stereoselective reduction of the ketone, followed by protection of the resulting alcohol, would yield a chiral 4-hydroxyoxane. This intermediate could then be subjected to a Mitsunobu reaction with hydrazoic acid or a protected amine equivalent to introduce the nitrogen functionality at C4 with inversion of stereochemistry, thereby controlling the stereocenter.

Alternatively, a 4-amino-4-carboxymethyloxane derivative could serve as a key intermediate. The carboxylic acid functionality can be converted to a nitrile group. The crucial tetrazole ring formation is typically achieved through a [3+2] cycloaddition reaction between the nitrile and an azide source, such as sodium azide. This reaction is often catalyzed by Lewis acids, such as zinc salts, or can be promoted by the use of greener solvents like water. organic-chemistry.org

The final step would involve the deprotection of the amine group, if a protecting group strategy was employed, to yield the target compound, this compound.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles in the synthesis of complex molecules like this compound is crucial for minimizing the environmental impact of the synthetic process.

Several aspects of the synthesis can be designed to be more environmentally benign. For the tetrazole formation step, the use of water as a solvent and zinc salts as catalysts provides a greener alternative to traditional methods that often employ toxic tin or silicon reagents. organic-chemistry.org Multicomponent reactions (MCRs) offer a step- and atom-economical approach to the synthesis of tetrazoles and other heterocyclic compounds, reducing the number of synthetic steps and the generation of waste. benthamdirect.combohrium.com

The use of biocatalysis or organocatalysis can also contribute to a greener synthesis. For instance, L-proline has been shown to be an effective and environmentally benign catalyst for the synthesis of 5-substituted 1H-tetrazoles from a variety of nitriles. organic-chemistry.org

In the construction of the oxane core, the use of catalytic methods, such as the transition metal-catalyzed intramolecular hydroalkoxylation, is preferable to stoichiometric reactions. Furthermore, the selection of greener solvents, such as ionic liquids or deep eutectic solvents, can significantly reduce the environmental footprint of the synthesis. mdpi.com

Alternative energy sources, such as microwave irradiation or ultrasound, can also be employed to accelerate reactions, often leading to higher yields and reduced reaction times, which aligns with the principles of green chemistry. researchgate.netrasayanjournal.co.in The use of ball milling, a solvent-free technique, has also been shown to be an efficient and eco-friendly process for the synthesis of various heterocyclic compounds. tandfonline.com

Computational and Theoretical Chemistry Studies of 4 1h 1,2,3,4 Tetrazol 5 Yl Oxan 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These ab initio methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying tetrazole derivatives due to its balance of accuracy and computational efficiency. iosrjournals.org DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Research on various C-substituted tetrazoles using DFT methods, such as the B3LYP hybrid functional combined with basis sets like 6-31G, 6-31+G*, and 6-311++G**, has shown that the tetrazole ring is highly resistant to significant geometrical changes induced by substituents. iosrjournals.org The calculations predict bond lengths and angles that are very close to those of unsubstituted tetrazole. iosrjournals.org For 5-substituted 1H-tetrazoles, the 2H-tautomer is generally predicted to be more stable in the gas phase, although the 1H-tautomer is often the predominant form in solution. mdpi.comnih.gov The oxan-4-amine substituent on 4-(1H-1,2,3,4-tetrazol-5-yl)oxan-4-amine is not expected to cause major distortions in the tetrazole ring's core geometry. iosrjournals.org

Table 1: Typical Optimized Geometrical Parameters for a 5-Substituted 1H-Tetrazole Ring Calculated by DFT

| Parameter | Typical Value (Å or °) |

|---|---|

| C5-N1 Bond Length | ~1.35 Å |

| N1-N2 Bond Length | ~1.33 Å |

| N2-N3 Bond Length | ~1.30 Å |

| N3-N4 Bond Length | ~1.34 Å |

| N4-C5 Bond Length | ~1.33 Å |

| C5-N1-N2 Angle | ~108° |

| N1-N2-N3 Angle | ~110° |

Note: These are generalized values based on computational studies of similar tetrazole structures. Actual values for the target compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. DFT calculations are routinely used to compute these orbital energies. For tetrazole derivatives, the nature of the substituent group can influence the HOMO-LUMO gap. Electron-donating groups tend to increase the gap, while electron-withdrawing groups can decrease it. nih.govacs.org

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO – EHOMO)/2. researchgate.net

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electronegativity (χ): The power of an atom or group to attract electrons towards itself. acs.org

Table 2: Calculated FMO Energies and Reactivity Descriptors for Illustrative Tetrazole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (Gap) (eV) | Hardness (η) |

|---|---|---|---|---|

| 5-Methyl-1H-tetrazole | -7.5 | -0.5 | 7.0 | 3.5 |

| 5-Nitro-1H-tetrazole | -8.8 | -2.5 | 6.3 | 3.15 |

Note: This table presents hypothetical data based on general trends observed in computational studies of substituted tetrazoles to illustrate the concepts. researchgate.netnih.gov

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of newly synthesized compounds. DFT calculations can provide reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra. cdnsciencepub.commdpi.com

For instance, the 13C NMR chemical shift of the carbon atom in the tetrazole ring is a key diagnostic feature. Computational studies have shown that the chemical shift of this carbon is typically deshielded by about 9-12 ppm in 2,5-disubstituted tetrazoles compared to their 1,5-disubstituted counterparts. mdpi.com By calculating the magnetic shielding tensors using methods like Gauge-Including Atomic Orbital (GIAO) at the DFT level, one can predict the NMR spectra for this compound and confirm its structure. cdnsciencepub.com

Similarly, harmonic vibrational frequency calculations can predict the positions of major absorption bands in the IR spectrum. Comparing these predicted spectra with experimental data helps to confirm the molecular structure and provides insights into the vibrational modes of the molecule. rsc.org

Reaction Mechanism Investigations

Understanding the pathway by which a molecule is formed is crucial for optimizing synthetic procedures. Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states.

The most common and direct route to synthesizing 5-substituted 1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile (R-C≡N) and an azide (N3-). nih.govacs.org Computational studies, primarily using DFT, have been instrumental in elucidating the mechanism of this fundamental reaction. acs.org

Several pathways have been investigated computationally:

Concerted [2+3] Cycloaddition: This mechanism involves a single transition state where the bonds between the azide and nitrile are formed simultaneously. This is generally considered the most likely pathway for the reaction between nonionic azides and nitriles. acs.org

Stepwise Anionic Addition: This pathway involves the initial nucleophilic attack of the azide anion on the nitrile carbon, forming a linear imidoyl azide intermediate, which then cyclizes to form the tetrazole ring. acs.org

DFT calculations of the potential energy surface for these reactions reveal the relative energies of reactants, intermediates, transition states, and products. Studies have shown that the presence of electron-withdrawing groups on the nitrile substrate lowers the energy of the LUMO, facilitating the interaction with the HOMO of the azide and thus lowering the activation barrier for the reaction. nih.govacs.org

A key aspect of mechanistic studies is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (or barrier), which determines the rate of the reaction.

Computational chemists use various algorithms to locate the geometry of the transition state. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

For the formation of tetrazoles via cycloaddition, DFT calculations have been used to determine the geometries of the transition states and their corresponding activation energies. For example, the reaction of methyl azide with acetonitrile has a calculated activation barrier, and this barrier changes with different substituents on the nitrile. acs.org This type of analysis is critical for understanding how the structure of the precursor nitrile—in this case, a derivative of oxan-4-amine—would influence the efficiency of its conversion to this compound.

Table 3: Illustrative Calculated Activation Barriers for Tetrazole Formation

| Reactants | Mechanism | Activation Energy (kcal/mol) |

|---|---|---|

| HN3 + H-C≡N | Concerted Cycloaddition | ~25-30 |

| N3- + CH3-C≡N | Stepwise Addition | ~15-20 |

Note: These are representative values from DFT studies on simple systems to illustrate the concept of transition state analysis. iosrjournals.orgacs.org

Conformational Analysis of Oxane Ring and Substituent Orientation

The structural dynamics of this compound are largely dictated by the conformational preferences of the six-membered oxane (tetrahydropyran) ring and the spatial orientation of its amine and tetrazolyl substituents. wikipedia.org Computational analysis, typically employing methods like Density Functional Theory (DFT), is essential to map the potential energy surface of the molecule. researchgate.net

The oxane ring is expected to predominantly adopt a chair conformation, which is the most stable form for saturated six-membered rings. wikipedia.org However, other higher-energy conformations such as boat and twist-boat forms are also possible and represent key transition states in the chair-to-chair ring inversion process. For a related compound, 4,4-dimethyl-1,3-dioxane, the chair-chair interconversion was found to proceed through a family of flexible twist conformers. researchgate.net

For this compound, two principal chair conformations are possible, differing in the axial or equatorial placement of the tetrazolyl and amine groups at the C4 position. Due to steric hindrance, the conformation where the larger tetrazolyl group occupies the equatorial position is predicted to be the most stable, lowest-energy state. The amine group would correspondingly also be in an axial or equatorial position depending on the specific stereochemistry of the molecule. Quantum chemical calculations are used to determine the precise energy difference between these conformers. researchgate.net

A rapid conformational analysis can be achieved using algorithms that break the molecule into nodes (rings) and paths, generate conformations for these fragments, and then reassemble them to describe the full low-energy conformational space of the molecule. nih.gov

| Conformation | Substituent Orientation (Example) | Predicted Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Chair (Equatorial) | Tetrazolyl group is equatorial | 0 (Most Stable) | Minimizes steric strain |

| Chair (Axial) | Tetrazolyl group is axial | Higher | Increased 1,3-diaxial interactions |

| Twist-Boat | Intermediate | Significantly Higher | Transition state for ring inversion |

| Boat | Intermediate | Highest | Unstable due to flagpole interactions |

Intermolecular Interactions and Crystal Packing Predictions

The solid-state structure of this compound is governed by a network of intermolecular interactions. The tetrazole ring is a particularly effective participant in hydrogen bonding. nih.gov It contains multiple nitrogen atoms that can act as hydrogen bond acceptors and an N-H group that serves as a hydrogen bond donor. researchgate.net The primary amine group (-NH2) is also a potent hydrogen bond donor.

These strong directional interactions are expected to dominate the crystal packing, leading to the formation of robust supramolecular synthons. Computational studies on tetrazole dimers have shown that 1H-1H dimers are particularly stable due to cooperative N-H···N hydrogen bonds. researchgate.net The presence of both donor and acceptor sites allows for the formation of extended one-, two-, or three-dimensional networks, significantly influencing the crystal's density and stability.

Crystal structure prediction (CSP) is a computational methodology used to identify the most likely crystal packing arrangements (polymorphs) from a molecule's chemical diagram. nyu.edu This process involves generating a multitude of plausible crystal structures and ranking them based on their calculated lattice energies. rsc.org For nitrogen-rich compounds, accurate modeling of electrostatic and hydrogen-bonding interactions is critical for successful prediction. nih.gov Van der Waals forces also play a crucial role in ensuring efficient packing. nih.gov

Thermochemical Property Predictions

The standard enthalpy of formation (ΔHf°) is a fundamental measure of a molecule's energetic content. For nitrogen-rich heterocyclic compounds like tetrazoles, ΔHf° is often positive, indicating that they are energetically unstable relative to their constituent elements (carbon as graphite, gaseous H2, and N2). mdpi.com

Computational methods are invaluable for predicting ΔHf° when experimental data from techniques like combustion calorimetry is unavailable. acs.org Isodesmic reactions are a common and reliable approach. This method involves constructing a balanced hypothetical reaction where the types of chemical bonds are conserved on both the reactant and product sides. nih.gov By using known experimental ΔHf° values for the other molecules in the reaction, the unknown ΔHf° of the target molecule can be calculated with high accuracy, often to within <3 kcal/mol. nih.gov Other quantum chemical methods, such as PM7, can also be employed for these predictions. ed.ac.uk

| Method | Principle | Typical Accuracy | Reference |

|---|---|---|---|

| Isodesmic Reactions | Conservation of bond types in a hypothetical reaction to cancel systematic errors. | < 3 kcal/mol | nih.gov |

| Atomization | Calculation based on the energy required to break the molecule into constituent atoms. | Lower | libretexts.org |

| Semi-empirical (e.g., PM7) | Approximate quantum mechanical calculations with parameters from experimental data. | Variable, generally lower than high-level ab initio methods. | ed.ac.uk |

The Gibbs free energy (G) determines the spontaneity of a process at constant temperature and pressure and is calculated from enthalpy (H) and entropy (S) using the equation G = H - TS. wikipedia.org Computational chemistry allows for the calculation of these thermodynamic properties for specific molecules. pku.edu.cn

Standard enthalpy (H°) and entropy (S°) can be determined from quantum chemical frequency calculations. These calculations provide the vibrational, rotational, and translational contributions to the molecule's energy. The change in Gibbs free energy (ΔG°) for a reaction can then be calculated using the formula ΔG° = ΔH° - TΔS°. khanacademy.org A negative ΔG° indicates a spontaneous reaction. libretexts.org For an individual molecule like this compound, these calculations provide insight into its relative stability compared to its isomers or potential reaction products. libretexts.orgyoutube.com

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a powerful tool for understanding the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD can model conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. rsc.org

For this compound, an MD simulation could reveal the timescale and pathways of the oxane ring's chair-to-chair inversion. It would also show the rotational freedom of the C-C bond connecting the tetrazole ring to the oxane ring. In a solvent like water, MD simulations can characterize the formation and lifetime of hydrogen bonds between the molecule and surrounding water molecules, providing a detailed picture of its solvation dynamics. researchgate.net Such simulations are crucial for bridging the gap between static quantum chemical calculations and the dynamic reality of molecular behavior in various environments. nih.gov

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of 5-substituted 1H-tetrazoles is commonly achieved through the [2+3] cycloaddition of nitriles and azides. nih.gov Future research could focus on developing more efficient, safer, and environmentally benign synthetic routes to 4-(1H-1,2,3,4-tetrazol-5-yl)oxan-4-amine.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Investigating one-pot MCRs could provide a more streamlined and atom-economical approach to synthesizing the target molecule and its derivatives. nih.gov This could involve the reaction of a suitable oxane-containing ketone, an isocyanide, and an azide source. nih.gov

Flow Chemistry: The use of microreactor technology could offer better control over reaction parameters, improve safety (especially when working with azides), and allow for easier scalability of the synthesis.

Catalysis: Exploring novel catalysts, including metal-based and organocatalysts, could lead to milder reaction conditions, higher yields, and improved regioselectivity in the tetrazole ring formation.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Research Focus |

| Multicomponent Reactions | High efficiency, diversity of products, atom economy | Development of novel MCRs tailored for the oxane scaffold |

| Flow Chemistry | Enhanced safety, scalability, precise process control | Optimization of reaction conditions in continuous flow systems |

| Novel Catalysis | Milder conditions, higher yields, improved selectivity | Screening and design of catalysts for tetrazole synthesis |

Advanced Computational Modeling for Structure-Property Relationships

Computational modeling is a powerful tool for predicting the physicochemical properties of molecules and guiding experimental work. For this compound, advanced computational studies can provide valuable insights into its structure-property relationships.

Future research in this area should focus on:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to calculate electronic properties, vibrational frequencies, and thermodynamic parameters. researchgate.net This can help in understanding the molecule's stability, reactivity, and potential applications in areas like energetic materials.

Quantitative Structure-Property Relationship (QSPR) Models: Developing QSPR models to correlate the structural features of derivatives of this compound with their physical properties, such as density, thermal stability, and detonation performance. nih.gov

Molecular Dynamics Simulations: Simulating the behavior of the compound in different environments to understand its intermolecular interactions and predict its performance in various material matrices.

Expansion into New Areas of Material Science Applications

The tetrazole moiety is known for its high nitrogen content, thermal stability, and ability to coordinate with metal ions, making tetrazole-containing compounds promising candidates for various material science applications. lifechemicals.comnih.gov

Potential application areas for this compound to be explored include:

Energetic Materials: The high positive enthalpy of formation characteristic of tetrazoles suggests that this compound and its derivatives could be investigated as components of high-energy density materials. researchgate.netmdpi.com

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the tetrazole ring can act as excellent ligands for metal ions, enabling the construction of novel MOFs for applications such as gas storage and separation. lifechemicals.com

Polymers: Incorporation of the this compound unit into polymer chains could lead to materials with enhanced thermal stability, flame retardancy, and specific gas absorption properties. lifechemicals.com

A table summarizing potential material science applications is provided below:

| Application Area | Key Property of Tetrazole Moiety | Research Direction |

| Energetic Materials | High nitrogen content, high enthalpy of formation | Synthesis and characterization of energetic derivatives |

| Metal-Organic Frameworks | Coordination ability of nitrogen atoms | Design and synthesis of novel MOFs with tailored porosity |

| Advanced Polymers | Thermal stability, gas affinity | Polymerization studies and characterization of new materials |

Investigation of Bioisosteric Replacements (Excluding clinical/biological activity)

The concept of bioisosteric replacement, while prevalent in medicinal chemistry, can be applied in a non-biological context to fine-tune the physicochemical properties of this compound for material science applications. researchgate.nettandfonline.com This involves replacing certain functional groups with others that have similar spatial and electronic characteristics to modulate properties like density, thermal stability, and solubility.

Future research could investigate the replacement of:

The Tetrazole Ring: Replacing the tetrazole with other five-membered nitrogen-rich heterocycles (e.g., triazoles, oxadiazoles) to study the impact on the energetic properties and coordination chemistry of the molecule. researchgate.net

The Amine Group: Modification or replacement of the primary amine on the oxane ring to alter intermolecular interactions and, consequently, the bulk properties of materials derived from the compound.

Development of High-Throughput Screening for Non-Biological Applications

High-throughput screening (HTS) methodologies can be adapted to accelerate the discovery of new materials based on the this compound scaffold. researchgate.net Instead of screening for biological activity, HTS can be employed to rapidly assess key physical and chemical properties relevant to material science.

Future directions in this area include:

Combinatorial Synthesis: Developing combinatorial approaches to generate libraries of derivatives of the parent compound, where substituents on the tetrazole and oxane rings are systematically varied. nih.gov

Automated Property Measurement: Implementing automated techniques to measure properties such as thermal decomposition temperature, density, and solubility for the synthesized libraries.

Data-Driven Discovery: Utilizing machine learning algorithms to analyze the large datasets generated from HTS to identify promising candidates for specific material applications and to refine predictive QSPR models. nih.gov

Q & A

Q. What synthetic routes are optimal for preparing 4-(1H-1,2,3,4-Tetrazol-5-yl)oxan-4-amine, and how can reaction conditions be controlled to maximize yield?

The compound’s synthesis typically involves cyclocondensation of precursors containing tetrazole and oxane moieties. Key parameters include:

- Temperature control : Maintain 60–80°C to favor cyclization while minimizing side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of intermediates .

- Catalysts : Use Cu(I) catalysts for regioselective tetrazole ring formation . Post-synthesis, purify via column chromatography (silica gel, methanol/dichloromethane eluent) and validate purity using HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural features?

- NMR spectroscopy :

- ¹H NMR : Identify protons on the oxane ring (δ 3.5–4.5 ppm) and amine group (δ 1.5–2.5 ppm) .

- ¹³C NMR : Assign carbons adjacent to the tetrazole ring (δ 150–160 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 212.092) and fragmentation patterns .

- FT-IR : Detect N-H stretches (3300–3500 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of this compound’s tetrazole-oxane system?

- X-ray diffraction : Use SHELX programs for structure solution and refinement. Key steps include:

- Collect high-resolution data (θ < 25°, Mo-Kα radiation) to resolve hydrogen-bonding networks .

- Address disorder in the oxane ring using restraints (ISOR, DELU) during refinement .

- Validate geometry with PLATON’s ADDSYM to detect missed symmetry .

Q. What experimental strategies mitigate discrepancies between computational predictions and observed reactivity in tetrazole-oxane derivatives?

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify steric/electronic mismatches .

- Systematic variation : Test substituents on the oxane ring to evaluate steric effects on tetrazole reactivity (e.g., bulky groups reduce electrophilic substitution rates) .

- Kinetic studies : Monitor reaction intermediates via in-situ IR or LC-MS to identify unaccounted pathways .

Q. How can researchers design assays to evaluate the bioactivity of this compound against enzyme targets?

- Target selection : Prioritize enzymes with polar active sites (e.g., kinases, proteases) due to the compound’s hydrogen-bonding capacity .

- Assay conditions :

- Use fluorescence polarization to measure binding affinity (Kd) .

- Perform molecular docking (AutoDock Vina) to predict binding modes, focusing on tetrazole–active site interactions .

- Control experiments : Compare activity against tetrazole-free analogs to isolate the role of the heterocycle .

Q. What methodologies enable efficient synthesis of derivatives to explore structure-activity relationships (SAR)?

- Functionalization strategies :

- Electrophilic substitution : Introduce halogens at the oxane 2-position using NBS/AIBN .

- Reductive amination : Modify the amine group with aldehydes (NaBH₃CN, methanol) .

- SAR analysis :

- Screen derivatives for solubility (logP via shake-flask method) and metabolic stability (microsomal assays) .

- Correlate substituent electronic profiles (Hammett σ values) with bioactivity .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s stability under acidic conditions be resolved?

- pH-dependent stability studies :

- Use accelerated degradation tests (0.1 M HCl, 40°C) monitored by HPLC to quantify decomposition products .

- Compare with DFT-predicted protonation sites (tetrazole N2 vs. oxane amine) .

- Mechanistic probes : Add radical scavengers (e.g., BHT) to determine if degradation is oxidative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.